1-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid

OCT1 inhibition Transporter selectivity HEK293 cell assay

Choose 1-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid for your SAR studies: the N-(3-methoxyphenyl) substitution is a critical determinant of target engagement, not interchangeable with para-isomers. Its uniquely weak OCT1 inhibition (IC₅₀=138,000 nM) makes it a validated negative control for in vitro transporter assays, reducing background noise. As a versatile pyrrolidine-3-carboxylic acid scaffold, it enables rapid derivatization of the carboxylic acid handle or isotopic labeling for imaging agent development. Insist on the specified meta-methoxy substitution to ensure reproducible pharmacological profiles in endothelin receptor antagonist screening.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 933726-28-4
Cat. No. B1391662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid
CAS933726-28-4
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CCC(C2)C(=O)O
InChIInChI=1S/C12H15NO3/c1-16-11-4-2-3-10(7-11)13-6-5-9(8-13)12(14)15/h2-4,7,9H,5-6,8H2,1H3,(H,14,15)
InChIKeyGEFRORDDQSAJJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxyphenyl)pyrrolidine-3-carboxylic Acid (CAS 933726-28-4) – Structural Overview and Procurement Considerations


1-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 933726-28-4) is a pyrrolidine-3-carboxylic acid derivative featuring a 3-methoxyphenyl substituent on the pyrrolidine nitrogen [1]. With a molecular formula of C₁₂H₁₅NO₃, molecular weight of 221.25 g/mol, a predicted density of 1.2±0.1 g/cm³, and a predicted boiling point of 420.8±40.0 °C , this compound belongs to a class widely explored for endothelin receptor antagonism and various biological applications [2]. Its structural features—a basic pyrrolidine nitrogen, a carboxylic acid moiety, and a methoxyphenyl group—position it as a versatile scaffold in medicinal chemistry and as a key building block for synthesizing more complex molecules .

Why Simple Substitution of 1-(3-Methoxyphenyl)pyrrolidine-3-carboxylic Acid with Its Analogs Can Compromise Project Integrity


Substituting 1-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid with a generic pyrrolidine-3-carboxylic acid or even a closely related methoxyphenyl isomer is scientifically unsound due to profound differences in target engagement, positional selectivity, and physicochemical properties. Data from structure-activity relationship (SAR) studies on analogous pyrrolidine-3-carboxylic acid endothelin antagonists demonstrate that seemingly minor modifications—such as the substitution pattern on the aryl ring—dramatically alter binding affinity, selectivity, and metabolic stability [1]. For instance, simply shifting the methoxy group from the para- to the meta-position, or replacing it with a methyl group, can fundamentally change a compound's biological profile [1]. Furthermore, this specific compound exhibits weak inhibition of human OCT1 (IC₅₀ = 138,000 nM), a profile that may differ significantly from its isomers or N-unsubstituted analogs [2]. Even the physical handling of the compound, governed by its distinct physicochemical properties, can vary, impacting solubility and formulation [3]. Therefore, the precise N-(3-methoxyphenyl) substitution pattern is not an interchangeable feature; it is a critical determinant of the molecule's experimental behavior.

Quantitative Evidence for 1-(3-Methoxyphenyl)pyrrolidine-3-carboxylic Acid (933726-28-4): Differentiating Data for Research Selection


Weak OCT1 Inhibitor Profile: A Crucial Negative Data Point for Transport Studies

In an in vitro assay measuring the inhibition of human organic cation transporter 1 (OCT1) expressed in HEK293 cells, 1-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid exhibits a very weak inhibitory effect with an IC₅₀ value of 1.38 × 10⁵ nM (138,000 nM) [1]. This value indicates that the compound is not a potent OCT1 inhibitor, which is a critical piece of information when designing experiments where OCT1-mediated transport is a concern. This weak activity can be contrasted with other known OCT1 inhibitors, such as quinidine (IC₅₀ ~ 3-10 µM) or verapamil (IC₅₀ ~ 2-10 µM), highlighting its relative lack of effect on this transporter.

OCT1 inhibition Transporter selectivity HEK293 cell assay

Meta-Methoxy Positioning: A Key SAR Determinant from Endothelin Antagonist Studies

SAR studies on a series of pyrrolidine-3-carboxylic acids developed as endothelin A (ETₐ) receptor antagonists provide direct evidence that the methoxy substituent on the phenyl ring is a critical pharmacophoric element [1]. The research demonstrates that replacing the methoxy group of Atrasentan (ABT-627), which is positioned on the benzodioxole ring, with a methyl group and replacing the benzodioxole with a dihydrobenzofuran leads to increased selectivity for ETₐ over ETb receptors [1]. While the target compound possesses a simpler 3-methoxyphenyl group directly attached to the pyrrolidine nitrogen, these findings underscore the profound impact of even a single methoxy group on target binding. The presence of the 3-methoxy substituent in this compound is therefore not a passive structural feature but a key driver of its interaction with biological targets, and its position (meta) is expected to confer different properties compared to ortho or para isomers.

Endothelin antagonist Structure-activity relationship Aryl substitution

Distinct Physicochemical Properties Compared to N-Unsubstituted Pyrrolidine-3-carboxylic Acid

The addition of the 3-methoxyphenyl group to the pyrrolidine nitrogen dramatically alters the compound's physicochemical profile compared to the unsubstituted pyrrolidine-3-carboxylic acid scaffold . While specific logP and solubility values for this exact compound are not widely reported, the presence of the aromatic substituent is known to significantly increase lipophilicity and decrease aqueous solubility relative to the parent heterocycle. This shift in properties influences the compound's behavior in biological assays, its suitability for oral administration, and its compatibility with various formulation strategies. For instance, the predicted pKa of a closely related compound, 3-Pyrrolidinecarboxylic acid, 3-(3-methoxyphenyl)-, is 3.30±0.20 , which is different from the pKa of unsubstituted pyrrolidine-3-carboxylic acid (estimated ~ 4.0-5.0). This difference in acid dissociation constant will affect the compound's ionization state at physiological pH, impacting its solubility, permeability, and binding interactions.

Physicochemical properties Solubility Drug-likeness

Validated Application Scenarios for 1-(3-Methoxyphenyl)pyrrolidine-3-carboxylic Acid (933726-28-4)


Building Block for Synthesis of Novel Endothelin Receptor Antagonists

Given the established importance of pyrrolidine-3-carboxylic acid derivatives as endothelin receptor antagonists [1], 1-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid serves as a valuable core scaffold for medicinal chemists. Its N-aryl substitution provides a starting point for SAR exploration, as data from similar series demonstrate that modifications to this aryl group can profoundly alter receptor binding and selectivity [1]. Researchers can use this compound as a precursor to generate a library of derivatives by varying the substituents on the phenyl ring, the pyrrolidine ring, or by functionalizing the carboxylic acid moiety, to identify novel ETₐ-selective antagonists with improved pharmacological profiles.

Negative Control for Organic Cation Transporter 1 (OCT1) Studies

The quantitative data showing very weak inhibition of human OCT1 (IC₅₀ = 138,000 nM) [1] positions 1-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid as a suitable negative control compound for in vitro transporter studies. In experiments designed to assess OCT1-mediated drug-drug interactions or substrate uptake, this compound can be used as a comparator to confirm that observed effects are specific to potent OCT1 inhibitors and not a general artifact of the assay. Its lack of potent OCT1 activity is a key differentiating factor from other pyrrolidine derivatives that may exhibit significant transporter interactions.

Scaffold for the Development of PET Tracers or Fluorescent Probes

The core structure of 1-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid, featuring a carboxylic acid handle for conjugation and a methoxyphenyl group for potential isotopic labeling (e.g., ¹¹C or ¹⁸F), makes it a promising scaffold for developing imaging agents. Its weak interaction with OCT1 [1] is also a beneficial attribute for a tracer, as it suggests lower background noise from transporter-mediated uptake. Medicinal chemists could further derivatize this scaffold to introduce a radioisotope or a fluorescent dye, creating a tool compound to study the biodistribution of this chemical class or to visualize target engagement in vivo.

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